PROTAC BET degrader-2
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Overview
Description
PROTAC BET degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extra-terminal (BET) proteins. BET proteins are involved in regulating gene expression and are implicated in various diseases, including cancer. This compound achieves its function by recruiting an E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Mechanism of Action
Target of Action
The primary targets of PROTAC BET degrader-2 are the Bromodomain and Extra Terminal (BET) proteins, which include ubiquitously expressed BRD2, BRD3, BRD4, and testis-specific BRDT . These proteins are epigenetic “readers” and play a major role in the epigenetic regulation of gene transcription . They are crucial for acute myeloid leukemia (AML) maintenance, and the expression of BRD4 is a poor prognostic indicator in AML .
Mode of Action
This compound is a heterobifunctional molecule that connects a ligand for Cereblon, an E3 ubiquitin ligase, and a ligand for BET proteins . This degrader forms a ternary complex with its targets, facilitating ubiquitination of the target proteins . The ubiquitinated proteins are then recognized and degraded by the ubiquitin-proteasome system (UPS) .
Biochemical Pathways
The degradation of BET proteins by this compound affects various biochemical pathways. The degradation process involves the formation of a ternary complex, ubiquitination of the target proteins, and their subsequent degradation by the UPS . This event-driven process requires success at all steps through a complex cascade of events .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its ability to degrade target proteins at low concentrations . It has been shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . The drug shows profound and enduring reductions of target proteins even at the lowest doses .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of target proteins and inhibition of cell growth . For instance, it achieves IC50 values of 50 pM in inhibition of RS4;11 cell growth . It has also been shown to lead to stronger tumor growth inhibition compared to existing inhibitors and other degraders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, many human cytokines can produce a response in mouse cell lines, and many mouse proteins can show activity on human cells .
Biochemical Analysis
Biochemical Properties
PROTAC BET Degrader-2 is a potent degrader of BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition in the RS4;11 cells . It works by connecting ligands for Cereblon, an E3 ubiquitin ligase, and BET, the target protein . This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
In cellular contexts, this compound has shown to inhibit cell growth in RS4;11 cells, a human B-cell leukemia cell line . It achieves this by degrading BET proteins, which are known to play crucial roles in cell proliferation and survival . The degradation of these proteins can lead to cell growth inhibition and even tumor regression .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the target protein (BET) and an E3 ubiquitin ligase (Cereblon) . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process is cyclic and catalytic, allowing for the degradation of multiple target protein molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . This suggests that the compound is stable and effective over time, with the potential for long-term effects on cellular function.
Metabolic Pathways
The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Transport and Distribution
Protacs are designed to be cell-permeable, allowing them to enter cells and induce the degradation of target proteins .
Subcellular Localization
The effectiveness of PROTACs can be influenced by the subcellular localization of the target protein
Preparation Methods
Synthetic Routes and Reaction Conditions
PROTAC BET degrader-2 is synthesized by connecting ligands for Cereblon and BET proteins via a linker. The synthesis involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation to form the final PROTAC molecule. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and may require specific temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques, such as high-performance liquid chromatography (HPLC), are used for purification. The final product is typically stored under nitrogen at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
PROTAC BET degrader-2 undergoes various chemical reactions, including:
Ubiquitination: The primary reaction where the PROTAC recruits an E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Common reagents include the ligands for Cereblon and BET proteins, organic solvents like DMSO, and catalysts to facilitate the conjugation reactions.
Conditions: Optimal conditions include controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent degradation of sensitive intermediates
Major Products
The major product of these reactions is the degraded BET protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
PROTAC BET degrader-2 has a wide range of scientific research applications, including:
Cancer Therapy: It is used to selectively degrade BET proteins, which are implicated in various cancers, leading to the inhibition of cancer cell growth and tumor regression
Epigenetic Research: By targeting BET proteins, this compound helps in studying the role of these proteins in gene expression and epigenetic regulation.
Drug Development: It serves as a model compound for developing new PROTACs targeting other disease-related proteins
Comparison with Similar Compounds
Similar Compounds
ARV-825: Another PROTAC targeting BET proteins, but with different ligands and linker structure.
dBET1: A PROTAC that also targets BET proteins but utilizes a different E3 ligase.
Uniqueness
PROTAC BET degrader-2 is unique due to its high potency and selectivity for BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition assays. It has shown significant efficacy in achieving tumor regression in preclinical models .
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCUEUQTTCOYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.